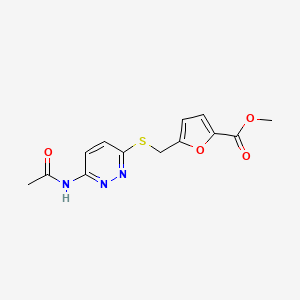

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

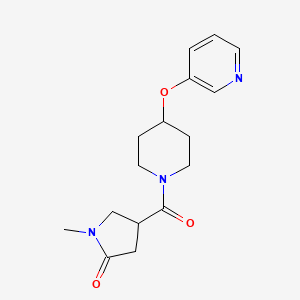

Methyl 5-(((6-acetamidopyridazin-3-yl)thio)methyl)furan-2-carboxylate is a chemical compound with the molecular formula C13H13N3O4S. It belongs to the class of triazole-pyrimidine hybrids. These compounds have been investigated for their potential neuroprotective and anti-neuroinflammatory properties .

Molecular Structure Analysis

The molecular structure of this compound can be visualized using software tools or by referring to the X-ray diffraction data. The compound likely contains a furan ring, a pyrimidine moiety, and a thioether group .Scientific Research Applications

Synthesis and Characterization of Energetic Materials

Researchers synthesized and characterized compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structurally related compound, for potential use as insensitive energetic materials. These materials exhibit moderate thermal stability and insensitivity towards impact and friction, indicating their superiority to traditional energetic compounds like TNT (Yu et al., 2017).

Biological Activity of Derivatives

Another study focused on the synthesis and biological activity of Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives. These compounds demonstrated cytotoxicity against cancer cell lines and antimicrobial activity against Gram-positive and Gram-negative bacteria, showcasing their potential in medical research and applications (Phutdhawong et al., 2019).

Antiprotozoal Agents

A study introduced novel compounds with potential antiprotozoal activity, including a derivative synthesized from furan compounds. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting their potential as therapeutic agents (Ismail et al., 2004).

Synthesis and Anticancer Activity

Research on novel thioxothiazolidin-4-one derivatives, including those with furan moieties, indicated moderate to strong antiproliferative activity against human leukemia cell lines. These findings suggest the potential of such derivatives in anticancer therapy, particularly in targeting tumor growth and angiogenesis (Chandrappa et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

methyl 5-[(6-acetamidopyridazin-3-yl)sulfanylmethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-8(17)14-11-5-6-12(16-15-11)21-7-9-3-4-10(20-9)13(18)19-2/h3-6H,7H2,1-2H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNPFXCNSKTKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione](/img/structure/B2704381.png)

![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)

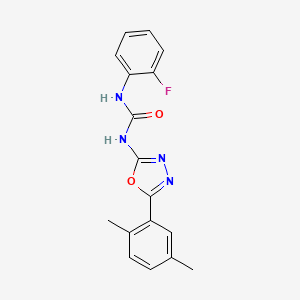

![N-(2-fluorobenzyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2704386.png)

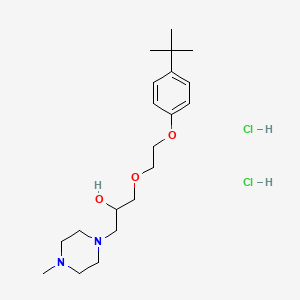

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2704392.png)

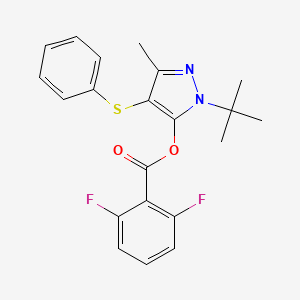

![4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2704394.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704401.png)